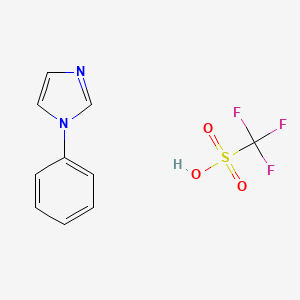

1-Phenyl-1H-imidazole trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-1H-imidazole trifluoromethanesulfonate is an organic compound that is commonly used as a reagent in organic synthesis . It is often used in isomerization reactions of imidazoles and aromatic and aliphatic amines, and is applied in chemical biology research .

Synthesis Analysis

The typical method for preparing 1-Phenyl-1H-imidazole trifluoromethanesulfonate involves dissolving imidazole in trifluoromethanesulfonic acid and then reacting it with benzoyl chloride to produce the target product . In another example, to an acetonitrile solution of 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphordiamidite and N-PhIMT, a DMF solution of 1 was added under a nitrogen atmosphere .Molecular Structure Analysis

The molecular formula of 1-Phenyl-1H-imidazole trifluoromethanesulfonate is C10H9F3N2O3S . The InChI code is 1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H; (H,5,6,7) .Chemical Reactions Analysis

1-Phenyl-1H-imidazole trifluoromethanesulfonate is used as a reagent in organic synthesis, particularly in isomerization reactions of imidazoles and aromatic and aliphatic amines . It is also used as an activator in the condensation step of the phosphoramidite method, where it activates the nucleotide unit to be bonded with the nucleoside or oligonucleotide on the solid support .Physical And Chemical Properties Analysis

1-Phenyl-1H-imidazole trifluoromethanesulfonate is a solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, and is also soluble in water . , and its melting point ranges from 128.0 to 132.0 °C .科学的研究の応用

Organic Synthesis Reagent

1-Phenyl-1H-imidazole trifluoromethanesulfonate is used as a reagent in organic synthesis. It’s often used in reactions involving imidazole and aromatic and aliphatic amines . This makes it a versatile tool in the creation of a wide range of organic compounds.

Oligonucleotide Synthesis

This compound acts as an excellent activator in oligonucleotide synthesis . More specifically, it enables the stereoselective formation of phosphorothioate bonds . This is particularly useful in the synthesis of phosphorothioate nucleic acids, which have applications in medicinal chemistry and biology.

Safety And Hazards

1-Phenyl-1H-imidazole trifluoromethanesulfonate has low toxicity but proper laboratory procedures should still be followed, including wearing appropriate protective equipment such as gloves and goggles . It should be handled in a well-ventilated area, and contact with strong oxidizers and inhalation of dust or solution into the eyes, skin, or respiratory tract should be avoided .

将来の方向性

Given its role as a reagent in organic synthesis and its use in chemical biology research, 1-Phenyl-1H-imidazole trifluoromethanesulfonate is expected to continue to be a valuable tool in these fields . Its use as an activator in nucleic acid synthesis suggests potential applications in the development of new methods for nucleic acid-based therapeutics .

特性

IUPAC Name |

1-phenylimidazole;trifluoromethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGZYFHAFBWWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-imidazole trifluoromethanesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)

![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)